4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is a diazonium salt commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in the preparation of azo dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process generally follows these steps:
Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate the stable diazonium tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition of the diazonium compound.
Chemical Reactions Analysis
Types of Reactions
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products
Substituted Aromatic Compounds: Products include halogenated benzenes, phenols, and nitriles.
Azo Compounds: These are brightly colored compounds used in dyeing textiles and other materials.
Aniline Derivatives: Formed through reduction, these compounds are useful intermediates in organic synthesis.
Scientific Research Applications
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: The compound is crucial in the production of azo dyes, which are used in textiles, food coloring, and cosmetics.
Mechanism of Action
The primary mechanism of action for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, allowing it to participate in substitution and coupling reactions. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful for labeling and probing studies.
Comparison with Similar Compounds
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is unique due to its stability and reactivity. Similar compounds include:
4-(Methylamino)benzenediazonium tetrafluoroborate: Less stable and less reactive.
4-(Dimethylamino)benzenediazonium tetrafluoroborate: More stable but less reactive in coupling reactions.
4-(Phenylamino)benzenediazonium tetrafluoroborate: Similar stability but different reactivity profile.
These comparisons highlight the unique balance of stability and reactivity that makes this compound particularly valuable in various applications.
Properties
CAS No. |
69756-31-6 |
---|---|
Molecular Formula |
C10H14BF4N3O |
Molecular Weight |
279.04 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H14N3O.BF4/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;2-1(3,4)5/h3-6,14H,2,7-8H2,1H3;/q+1;-1 |
InChI Key |
XLIWXKNHNMEGCP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CCO)C1=CC=C(C=C1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.